N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Description
Properties
Molecular Formula |
C14H11N3O4S2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C14H11N3O4S2/c18-12(11-7-4-8-21-11)15-13-16-17-14(22-13)23(19,20)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,18) |
InChI Key |
BEECZFVWYNTTII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Cyclization Efficiency
Cyclization with POCl₃ requires strict temperature control (80–90°C). Lower temperatures (<70°C) result in incomplete ring closure, while higher temperatures (>100°C) promote decomposition.
Oxidation Selectivity
Using H₂O₂ in acetic acid ensures selective sulfide-to-sulfone conversion without over-oxidation to sulfonic acids. Alternative oxidants like mCPBA offer similar yields but incur higher costs.
Amidation Challenges
The 2-amine’s nucleophilicity necessitates low temperatures (0°C) to prevent side reactions. THF outperforms DMF or DMSO in minimizing byproducts.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes acidic hydrolysis to form the corresponding carboxylic acid and amine byproduct. This reaction is facilitated by strong acids (e.g., HCl) and elevated temperatures.
Reaction mechanism :
-
Protonation of the amide oxygen.
-
Nucleophilic attack by water, leading to cleavage of the amide bond.
-
Deprotonation to form the carboxylic acid.
Benzylsulfonyl Group Reactivity
The benzylsulfonyl moiety participates in reactions such as:
-
Nucleophilic substitution : The sulfonyl group can act as a leaving group under alkaline conditions, enabling further functionalization.
-
Electrophilic aromatic substitution : The benzyl ring may undergo reactions like nitration or alkylation, depending on directing groups.
Thiadiazole Ring Modifications
The thiadiazole ring can undergo:
-
Electrophilic substitution : Substitution at the 5-position (already occupied by the benzylsulfonyl group) is unlikely, but other positions may react under specific conditions.
-
Reduction/oxidation : The ring may participate in redox reactions, though stability under standard conditions limits such transformations.
Stability and Degradation
-
Thermal stability : The compound remains stable under standard laboratory conditions (room temperature, ambient humidity).
-
pH sensitivity : Extreme acidic or alkaline conditions can lead to hydrolysis of the amide bond or degradation of the thiadiazole ring.
-
Solvent interactions : Polar solvents may enhance reactivity in substitution or condensation reactions.
Biological Implications of Reactivity
The compound’s reactivity profile aligns with its potential therapeutic applications:
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, a study focused on synthesizing and evaluating a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives showed promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. Notably, some derivatives displayed IC₅₀ values significantly lower than that of the reference drug sorafenib, indicating their potential as effective anticancer agents .
Antibacterial Properties
Thiadiazole derivatives have also been investigated for their antibacterial activity. A study highlighted the synthesis of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) compounds that exhibited notable antibacterial effects against various strains of bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .
Case Study 1: Anticancer Efficacy
A specific derivative of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide was tested for its efficacy against HeLa cells. The compound induced apoptosis and arrested the cell cycle at the sub-G1 phase. Flow cytometry analysis confirmed these findings, showcasing the compound's ability to significantly reduce cell viability .
| Compound | IC₅₀ Value (µM) | Cell Line |
|---|---|---|
| Prototype Compound (5d) | 0.37 | HeLa |
| Prototype Compound (5g) | 0.73 | HeLa |
| Prototype Compound (5k) | 0.95 | HeLa |
| Sorafenib (Reference) | 7.91 | HeLa |
Case Study 2: Antibacterial Activity
In another study focusing on the antibacterial properties of thiadiazole derivatives, compounds were screened against common bacterial pathogens. The results indicated that certain derivatives exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new therapeutic agents in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or receptors involved in cellular processes . For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Anti-Mycobacterial Activity
- Compound 83c (N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide): Exhibited potent anti-MDR-TB activity (MIC = 9.87 μM) compared to isoniazid (>200 μM) . The electron-withdrawing nitro group likely enhances membrane permeability and target engagement.
- Target Compound : The benzylsulfonyl group may further improve solubility and bioavailability over nitro-substituted analogs, though direct anti-TB data are unavailable.
Kinase Inhibition (VEGFR-2)
- Compounds 92 and 93 (N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives): Demonstrated IC₅₀ values of 7.4 ± 0.8 nM and 7.6 ± 0.4 nM against VEGFR-2, attributed to optimal docking orientations .
Structural and Physical Properties
- Solubility : Benzylsulfonyl derivatives may exhibit better aqueous solubility than halogenated analogs (e.g., 4-chlorobenzylthio derivatives in ).
Therapeutic Potential and Mechanistic Insights
- Anticancer Activity : Sulfonamide/thiadiazole hybrids (e.g., compounds in ) show antimitotic and free radical-scavenging effects. The target compound’s sulfonyl group could synergize with the furan carboxamide for enhanced cytotoxicity.
- Antimicrobial Activity : Structural analogs with bulkier substituents (e.g., 4-fluorobenzyl in ) display moderate-to-high antimicrobial activity, suggesting the benzylsulfonyl group warrants testing against resistant pathogens.
Biological Activity
N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₁N₃O₄S₂
- Molecular Weight : 349.4 g/mol
- CAS Number : 905763-01-1
This structure includes a furan ring, a thiadiazole moiety, and a benzylsulfonyl group, which contribute to its biological properties.
Synthesis
The synthesis of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiadiazole ring followed by the introduction of the furan and benzylsulfonyl groups.
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds related to thiadiazoles. For instance:
-
A study on 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives showed significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The most potent derivatives exhibited IC₅₀ values significantly lower than those of established drugs like sorafenib .
Compound Cell Line IC₅₀ (µM) 5d HeLa 0.37 5g HeLa 0.73 5k HeLa 0.95 Sorafenib HeLa 7.91
These findings suggest that modifications to the thiadiazole core can enhance anticancer activity.
Antimicrobial Activity
In addition to anticancer effects, compounds with similar structures have been investigated for their antimicrobial properties. For example, some derivatives showed promising results against various bacterial strains and fungi, indicating a broad spectrum of activity .
The biological mechanisms through which N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exerts its effects are not fully elucidated but may involve:
- Induction of Apoptosis : Compounds in this class have been shown to induce apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some derivatives block the cell cycle at specific phases, such as sub-G1 phase, leading to reduced proliferation.
- Inhibition of Key Enzymes : Certain thiadiazole derivatives inhibit enzymes critical for tumor growth and survival.
Study on Thiadiazole Derivatives
A recent investigation into a series of thiadiazole-based compounds revealed that modifications at specific positions on the thiadiazole ring significantly impacted their anticancer efficacy. The incorporation of various substituents led to enhanced binding affinity to target proteins involved in cell signaling pathways associated with cancer progression .
QSAR Studies
Quantitative Structure–Activity Relationship (QSAR) studies have been employed to predict the biological activity of thiadiazole derivatives based on their chemical structure. These studies assist in identifying key structural features that contribute to their potency against cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Heterocyclization : Start with acylated thiosemicarbazides and carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core .
- Sulfonylation : Introduce the benzylsulfonyl group via Schotten-Baumann reactions using benzylsulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
- Coupling : React the thiadiazole intermediate with furan-2-carboxamide using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), reaction time (12–24 hours), and temperature (25–80°C) to improve yields (typically 50–75%) .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Workflow :
- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., benzylsulfonyl protons at δ 4.5–5.0 ppm; furan carboxamide carbonyl at ~165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] expected at m/z ~430) .
- IR : Identify key functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm; amide C=O at ~1680 cm) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data (e.g., anticancer vs. antimicrobial potency)?
- Approach :
- Dose-Response Analysis : Perform MTT assays across multiple cell lines (e.g., HeLa, MCF-7) with IC values to assess specificity .
- Mechanistic Profiling : Compare apoptosis induction (via caspase-3/7 assays) vs. cell cycle arrest (flow cytometry) to clarify mode of action .
- Structural Modifications : Replace the benzylsulfonyl group with electron-withdrawing substituents (e.g., nitro, cyano) to enhance selectivity .
Q. How can computational modeling guide the design of derivatives with improved VEGFR-2 inhibition?
- Protocol :
- Docking Studies : Use AutoDock Vina to model interactions between the compound’s furan carboxamide moiety and VEGFR-2’s ATP-binding pocket (PDB ID: 1Y6A) .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC values to predict potency trends .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. What experimental designs address low solubility in pharmacological assays?
- Solutions :
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Synthesis : Introduce hydrolyzable groups (e.g., acetyl) at the sulfonyl position to improve bioavailability .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size < 200 nm) for sustained release .
Key Considerations
- Contradictions : Anticancer activity varies with substituent positioning; validate via orthogonal assays .
- Advanced Techniques : Combine synthetic chemistry with computational biology for mechanistic clarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
